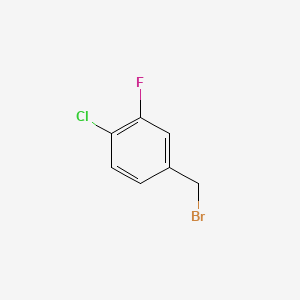

4-Chloro-3-fluorobenzyl bromide

描述

Significance of Aryl Halides and Benzyl (B1604629) Halides as Synthetic Methodologies

Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, and benzyl halides, which feature a halogen on a carbon adjacent to an aromatic ring, are indispensable reagents in organic synthesis. wisdomlib.orglibretexts.org Aryl halides are key precursors for the formation of carbon-carbon and carbon-heteroatom bonds through powerful reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. rsc.orgnih.gov These reactions have revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and functional materials. libretexts.orgorganic-chemistry.org

Benzyl halides, on the other hand, exhibit enhanced reactivity in nucleophilic substitution reactions compared to their non-benzylic counterparts. pearson.comlibretexts.org The stability of the resulting benzylic carbocation or the transition state leading to it, due to resonance delocalization with the adjacent aromatic ring, facilitates these reactions. pearson.commasterorganicchemistry.com This reactivity makes them excellent electrophiles for introducing the benzyl moiety into various molecules. wisdomlib.org They are commonly employed in the synthesis of esters, ethers, amines, and other functional groups. slideshare.net Furthermore, the development of methods for the direct arylation of benzylic C-H bonds using aryl halides has further expanded their synthetic utility. nih.gov

Contextualizing 4-Chloro-3-fluorobenzyl bromide within Halogenated Aromatic Scaffolds

This compound fits into the class of polyhalogenated aromatic compounds, which are of particular interest in medicinal chemistry and material science. chemimpex.com The presence of multiple halogen substituents—in this case, chlorine and fluorine on the benzene (B151609) ring and bromine on the benzylic carbon—imparts a unique set of electronic and steric properties to the molecule. The chlorine and fluorine atoms are electron-withdrawing groups that can influence the reactivity of the aromatic ring and the benzylic position. This distinct substitution pattern makes this compound a valuable intermediate for creating complex molecules with specific, desired properties. chemimpex.com The strategic placement of these halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. innospk.com

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound stems from its role as a versatile building block. chemimpex.com Research involving this compound often focuses on its application in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com The ability to participate in a variety of chemical transformations, including nucleophilic substitution and potentially cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for screening and development. The unique combination of chloro and fluoro substituents provides a handle for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. chemimpex.cominnospk.com Consequently, this compound is frequently utilized in the development of advanced materials, such as polymers and coatings, where specific chemical functionalities are required for enhanced performance. chemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 206362-80-3 chemicalbook.comchemuniverse.com |

| Appearance | White to light yellow or light orange powder or lump tcichemicals.com |

| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene tcichemicals.com |

| Storage Temperature | 2-8°C chemimpex.com |

This data is compiled from publicly available chemical databases and supplier information.

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUYBEIHDWMLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382452 | |

| Record name | 4-Chloro-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206362-80-3 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206362-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Fluorobenzyl Bromide

Established Synthetic Pathways to 4-Chloro-3-fluorobenzyl bromide

The synthesis of this compound can be achieved through several routes, primarily involving the modification of toluene (B28343) derivatives or building the molecule from other aromatic precursors.

Radical Bromination Approaches from Toluenes

A common and direct method for the synthesis of benzyl (B1604629) bromides is the radical bromination of the corresponding toluene. This approach is applicable to the synthesis of this compound starting from 4-chloro-3-fluorotoluene (B1349368). The reaction typically involves a radical initiator, such as light or a chemical initiator, and a brominating agent like N-bromosuccinimide (NBS).

The benzylic position, being adjacent to the aromatic ring, is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The selectivity of bromination over chlorination is a key consideration in these reactions, with bromination generally being more selective. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. youtube.com

Table 1: Reagents and Conditions for Radical Bromination

| Starting Material | Brominating Agent | Initiator | Solvent | Product |

|---|

Note: AIBN (Azobisisobutyronitrile) is a common radical initiator.

Multi-Step Synthesis Strategies from Aromatic Precursors

For instance, a synthesis could commence with a suitable benzene (B151609) derivative, followed by sequential halogenation and other functional group interconversions. The order of these steps is crucial to ensure the correct regiochemistry of the final product, as the directing effects of the existing substituents on the aromatic ring will influence the position of subsequent substitutions. libretexts.orgyoutube.com For example, starting with a precursor like o-nitro-p-toluidine, a series of reactions including diazotization, Sandmeyer reaction, reduction, and Schiemann reaction can be employed to yield 4-chloro-3-fluorotoluene, which can then be brominated as described in the previous section. researchgate.net

A general representation of a multi-step synthesis might involve:

Nitration of a substituted benzene.

Reduction of the nitro group to an amine.

Diazotization of the amine.

Sandmeyer reaction to introduce a chloro or bromo group.

Halogen exchange or other reactions to introduce the second halogen.

Side-chain bromination of the resulting toluene derivative.

Grignard Reagent-Based Syntheses in Related Fluorophenyl Bromide Systems

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. wikipedia.org While not a direct synthesis of this compound itself, the formation and reaction of Grignard reagents from fluorophenyl halides are highly relevant to the synthesis of related structures and precursors. chemrxiv.orggoogle.com The synthesis of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

The formation of fluoroaryl Grignard reagents can sometimes be challenging due to side reactions. google.com However, methods have been developed to facilitate their preparation, such as using activating agents like iodine or 1,2-dibromoethane, or through halogen-magnesium exchange reactions. wikipedia.orggoogle.com For instance, an aryl bromide can react with a pre-formed Grignard reagent like isopropylmagnesium chloride to generate the desired aryl Grignard reagent. wikipedia.org

Table 2: Examples of Grignard Reagent Formation in Related Systems

| Aryl Halide | Magnesium | Solvent | Product (Grignard Reagent) |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Mg turnings | THF | 4-Fluorophenylmagnesium bromide chemrxiv.org |

These Grignard reagents can then be reacted with various electrophiles to introduce different functional groups, which could be a step in a longer synthetic sequence towards the target molecule.

Reaction Mechanisms Involving this compound

The reactivity of this compound is primarily dictated by the benzylic bromide and the substituted aromatic ring.

Nucleophilic Substitution Reactions and Kinetics

The bromine atom in the benzyl position of this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. libretexts.org These reactions can proceed through either an SN1 or SN2 mechanism, or a combination of both. nih.govnii.ac.jp

In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org

In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. The rate of this unimolecular reaction is dependent only on the concentration of the substrate. libretexts.org The presence of both SN1 and SN2 pathways has been observed in the fluorination reactions of similar benzylic bromides. nih.govnii.ac.jp

The kinetics of these reactions can be influenced by the solvent, the nature of the nucleophile, and the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the stability of the carbocation intermediate in an SN1 pathway and the electrophilicity of the benzylic carbon in an SN2 pathway.

Electrophilic Aromatic Substitution Patterns Influenced by Halogen Substituents

While the primary reactivity of this compound involves the benzylic bromide, the aromatic ring can also undergo electrophilic aromatic substitution (EAS). However, the presence of the deactivating chloro and fluoro substituents makes the ring less reactive towards electrophiles compared to benzene. libretexts.org

Both chlorine and fluorine are ortho, para-directing groups due to the ability of their lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack. masterorganicchemistry.com However, they are also deactivating due to their strong inductive electron-withdrawing effect. masterorganicchemistry.com

When an electrophile attacks the aromatic ring of this compound, the position of substitution is determined by the combined directing effects of the chloro, fluoro, and bromomethyl groups. The bromomethyl group is a weakly deactivating, ortho, para-director. The directing effects of the halogens will compete, and the outcome will depend on the specific reaction conditions and the nature of the electrophile. Generally, the positions ortho and para to the activating group (or least deactivating) are favored. In a process to prepare 3-bromo-4-fluorotoluene, bromination of 4-fluorotoluene (B1294773) in glacial acetic acid with iodine and iron as catalysts leads to a higher proportion of the 3-bromo isomer compared to the 2-bromo isomer. google.comgoogle.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -Cl | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

Radical Reactions and Their Pathways

While the benzylic bromide of this compound is primarily known for its utility in nucleophilic substitution reactions, it can also participate in radical reactions. The formation of the 4-chloro-3-fluorobenzyl radical is a key step in these pathways. This radical can be generated through the homolytic cleavage of the carbon-bromine bond, typically initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile).

Once formed, the 4-chloro-3-fluorobenzyl radical is a reactive intermediate that can engage in several subsequent reactions. The mechanistic pathways for radical functionalization often involve a series of steps. For instance, in copper-catalyzed systems, a generated benzylic radical can interact with a Cu(II) species. nih.gov Three potential pathways for this functionalization have been proposed:

Radical-Polar Crossover (RPC): The radical is oxidized by the metal complex to a benzylic cation, which is then trapped by a nucleophile. nih.govrsc.org

Organometallic Intermediate: The radical can add to the copper center to form a transient benzylcopper(III) complex, which then undergoes reductive elimination to form the product. nih.govrsc.org

Direct Ligand Transfer: The radical may directly add to a ligand bound to the copper center. nih.govrsc.org

The specific pathway that dominates depends on factors such as the ligands coordinated to the metal and the reaction conditions. These radical-relay mechanisms represent an effective strategy for C(sp³)–H functionalization and can be extrapolated to understand the potential reactivity of the benzylic position of this compound under radical conditions. nih.gov

Advanced Synthetic Transformations Facilitated by this compound

This compound serves as a key electrophilic precursor in a variety of advanced synthetic transformations, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Methodologies

The primary reactivity of this compound in carbon-carbon bond formation stems from its nature as an excellent electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of carbon-based nucleophiles.

A fundamental C-C bond-forming reaction is the cyanation reaction , where a cyanide nucleophile, typically from sodium or potassium cyanide, attacks the benzylic carbon to displace the bromide. chemrevise.org This SN2 reaction extends the carbon chain by one and introduces a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Another significant application is in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst like aluminum chloride, this compound can act as the electrophile to alkylate aromatic rings, forming diarylmethane structures. chemrevise.org

Furthermore, it is an effective alkylating agent for stabilized carbanions, such as those derived from malonic esters or β-ketoesters. These reactions are fundamental in classical organic synthesis for building carbon skeletons.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and benzyl halides are competent electrophiles in these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the electrophile to a Pd(0) catalyst, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. libretexts.org this compound can serve as the electrophilic partner, reacting with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and is a key method for forming biaryl or aryl-alkyl structures. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Chloro-3-fluorodiphenylmethane |

| This compound | (E)-Styrylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1-(4-Chloro-3-fluorobenzyl)-2-phenylethene |

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst with an amine base. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of terminal alkynes to produce substituted benzyl-alkyne derivatives. This method is particularly useful for synthesizing internal alkynes, which are valuable intermediates in pharmaceuticals and materials science. nih.gov

Table 2: Representative Sonogashira Coupling Reaction

| Electrophile | Nucleophile | Catalyst System | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(4-Chloro-3-fluorobenzyl)-2-phenylacetylene |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 4-Chloro-3-fluoro-1-((trimethylsilyl)ethynyl)methyl)benzene |

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of an organic halide. beilstein-journals.orgnih.gov In this transformation, this compound would react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This reaction leads to the formation of a new C-C bond at the less substituted carbon of the alkene double bond, yielding substituted stilbene (B7821643) or cinnamate (B1238496) derivatives.

Table 3: Representative Heck Reaction

| Electrophile | Alkene | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(4-Chloro-3-fluorobenzyl)-2-phenylethene |

| This compound | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | Methyl (E)-3-(4-chloro-3-fluorophenyl)prop-2-enoate |

Heterocycle Formation and Functionalization

The electrophilic nature of this compound makes it a valuable reagent for the synthesis and functionalization of heterocyclic compounds. It can be used to introduce the 4-chloro-3-fluorobenzyl moiety onto a pre-existing heterocycle or act as a key component in the construction of the ring itself.

One common strategy involves the N-alkylation of nitrogen-containing heterocycles. For example, imidazoles, pyrazoles, or triazoles can be readily alkylated on a nitrogen atom by reaction with this compound in the presence of a base.

Moreover, it can participate in ring-forming reactions with appropriate dinucleophiles. For instance, reaction with a 1,2-dinucleophile like 2-aminophenol (B121084) can lead to the formation of N-benzylated benzoxazines after an initial N-alkylation followed by intramolecular cyclization. Similarly, reaction with ethylenediamine (B42938) can provide access to substituted 1,4-diazepane ring systems through a double nucleophilic substitution. These methods highlight the role of this compound as a versatile building block for creating diverse heterocyclic scaffolds.

Applications of 4 Chloro 3 Fluorobenzyl Bromide in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate in Organic Synthesis

4-Chloro-3-fluorobenzyl bromide is primarily utilized as a key synthetic intermediate in organic synthesis. cymitquimica.comnetascientific.com Its utility stems from the presence of a reactive benzyl (B1604629) bromide functional group. This group makes the compound an effective benzylating agent, readily participating in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is easily displaced by a wide range of nucleophiles.

This reactivity allows for the straightforward introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular frameworks. For instance, it can be converted to the corresponding benzylamine (B48309) using methanolic ammonia (B1221849) at high temperatures or via the Gabriel synthesis, which uses potassium phthalimide (B116566) as an ammonia surrogate to produce a primary amine with high purity. ncl.ac.uk These reactions are fundamental in building more complex molecules from simpler precursors.

| Reaction Type | Example Nucleophile | Resulting Functional Group | Significance |

|---|---|---|---|

| N-Alkylation | Amines, Amides, Imides (e.g., Phthalimide), Pyrazoles | Substituted Amine / Benzylamine | Forms C-N bonds crucial for many biologically active molecules. ncl.ac.ukgoogle.com |

| O-Alkylation | Alcohols, Phenols, Carboxylic Acids | Ether / Benzyl Ether, Ester / Benzyl Ester | Creates ethers and esters, common linkages in drugs and materials. ege.edu.tr |

| S-Alkylation | Thiols | Thioether / Benzyl Thioether | Forms C-S bonds present in various industrial and pharmaceutical compounds. |

| C-Alkylation | Enolates, Organometallic reagents | New Carbon-Carbon Bond | Enables the extension of carbon chains and the construction of complex skeletons. |

Utility in Pharmaceutical and Agrochemical Precursor Synthesis

The compound is a recognized precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. lookchem.comechemi.com The specific arrangement of halogen atoms—chlorine and fluorine—on the benzene (B151609) ring is significant. These substituents can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making the 4-chloro-3-fluorobenzyl group a desirable feature in the design of new active compounds.

Development of Biologically Active Scaffolds

The 4-chloro-3-fluorobenzyl group serves as a critical component in the development of biologically active scaffolds. Research into inhibitors of the MDM2-p53 protein-protein interaction, a target in cancer therapy, identified that benzyl groups with 4-bromo and 3-fluoro substituents showed a similar level of potency to other effective groups, establishing this substitution pattern as valuable for the isoindolinone scaffold. ncl.ac.uk

Furthermore, in the development of new cytotoxic agents against Chronic Myeloid Leukemia (CML), this compound was reacted with oleanolic acid to create a new benzyl ester derivative (OA1-4). ege.edu.tr This new molecule serves as a scaffold for further chemical modifications aimed at enhancing biological activity. ege.edu.tr

Synthesis of Specific Drug Candidates and Their Derivatives

This compound has been explicitly used in the synthesis of several specific drug candidates targeting a range of diseases. Detailed research and patent literature outline its role in creating novel compounds for therapeutic evaluation.

| Drug Candidate Class | Therapeutic Target / Disease | Role of this compound | Reference |

|---|---|---|---|

| Substituted 2-aminopyridines | Anaplastic Lymphoma Kinase (ALK) / Cancer | Used as a starting material to introduce the 4-chloro-3-fluorobenzyl group onto the pyridine (B92270) core of the kinase inhibitor. | google.com |

| Pyrazole Compounds | T-type calcium channels / Pain, Epilepsy | Reacted with 5-nitro-1H-pyrazole to form the core structure of the channel blockers. | google.com |

| Substituted Glycinamides | Integrated Stress Response (ISR) / Neurodegenerative Diseases | Reacted with glycinamide (B1583983) hydrochloride to synthesize modulators of the ISR pathway. | googleapis.com |

| Oleanolic Acid Benzyl Esters | Abl Kinase / Chronic Myeloid Leukemia (CML) | Used to prepare a key ester derivative (OA1-4) for biological screening and further derivatization. | ege.edu.tr |

| Isoindolinone Analogues | MDM2-p53 Interaction / Cancer | Used to synthesize the corresponding benzylamine, a key fragment for building the final inhibitor. | ncl.ac.uk |

Application in Material Science and Specialty Chemicals

This compound is classified as a specialty chemical. echemi.com Its derivatives have potential applications in material science. For example, the corresponding amine, (4-chloro-3-fluorophenyl)methanamine, can be incorporated into polymer matrices, which may enhance properties such as thermal stability and mechanical strength. This suggests an indirect role for this compound as a precursor to monomers used in the development of advanced materials. echemi.com However, direct applications of the bromide itself in material science are not extensively documented in available research.

Employment in Diagnostic Reagent Development

While some chemical suppliers list this compound in broad categories that include diagnostic reagents, there is no specific, documented evidence in the researched literature of its employment in the development of diagnostic agents. myskinrecipes.comechemi.com

Computational and Theoretical Chemical Studies of 4 Chloro 3 Fluorobenzyl Bromide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-Chloro-3-fluorobenzyl bromide, DFT would provide significant insights into its geometry, stability, and reactivity.

Molecular Geometry Optimization

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Based on analogous structures, one would expect the benzene (B151609) ring to be nearly planar, with the C-Cl, C-F, and C-C-Br bonds lying in or close to the plane of the ring. The specific bond lengths and angles would be influenced by the electronic effects of the halogen substituents.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. Key to understanding its chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For a benzyl (B1604629) bromide derivative, the HOMO is typically located on the aromatic ring, while the LUMO is often associated with the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the benzylic carbon.

Vibrational Frequency Calculations and Harmonic Analysis

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds. These calculations are not only crucial for identifying a compound but also for confirming that the optimized geometry corresponds to a true energy minimum. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, C-C ring stretching, C-F and C-Cl stretching, and the distinctive C-Br stretching of the benzyl group.

Natural Bond Orbital (NBO) Analysis and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (donor-acceptor) interactions between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the fluorine and chlorine atoms into the aromatic ring and the interactions involving the bromomethyl group. This analysis helps to explain the stability of the molecule and the nature of its chemical bonds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the bond connecting the bromomethyl group to the benzene ring. These simulations provide insights into how the molecule behaves in different environments (e.g., in solution) and can reveal the most populated conformations, which are important for understanding its reactivity and interactions with other molecules.

Prediction of Reactivity and Selectivity in Organic Transformations

The computational data gathered from DFT, NBO, and other analyses can be used to predict the reactivity and selectivity of this compound in chemical reactions. For instance, the calculated LUMO map and electrostatic potential can pinpoint the most likely sites for nucleophilic attack (the benzylic carbon). The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring would also influence its reactivity in electrophilic aromatic substitution reactions. These theoretical predictions are invaluable for designing and optimizing synthetic routes involving this compound.

Spectroscopic Characterization Techniques for 4 Chloro 3 Fluorobenzyl Bromide and Its Derivatives

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Density Functional Theory (DFT) calculations, often employing methods like B3LYP with basis sets such as 6-31G*, are utilized to predict the vibrational frequencies of halogenated benzenes and their derivatives. For related compounds like 4-chlorobenzyl bromide, the gas-phase IR spectrum has been documented by the National Institute of Standards and Technology (NIST).

Key Vibrational Modes Expected for 4-Chloro-3-fluorobenzyl bromide:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

CH₂ Vibrations: The methylene (-CH₂-) group of the benzyl (B1604629) bromide moiety will exhibit symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range, as well as scissoring, wagging, twisting, and rocking modes at lower frequencies.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is found at even lower frequencies, typically between 600 and 500 cm⁻¹.

The table below presents a hypothetical assignment of the major vibrational modes for this compound based on characteristic frequency ranges.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| CH₂ Asymmetric & Symmetric Stretching | 2950 - 2850 |

| Aromatic C=C Stretching | 1600 - 1450 |

| CH₂ Scissoring | ~1465 |

| C-F Stretching | 1250 - 1000 |

| C-Cl Stretching | 800 - 600 |

| C-Br Stretching | 600 - 500 |

A detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This is a theoretical approach that complements experimental data by providing unambiguous assignments for complex vibrational spectra where modes can be highly coupled.

For a molecule like this compound, PED analysis would be crucial to differentiate between the various ring deformation modes and to understand the extent of mixing between the C-F, C-Cl, and C-Br stretching vibrations with other modes. While specific PED analysis for this compound is not available, studies on similar halogenated aromatic compounds demonstrate its utility in making precise vibrational assignments.

Structure Activity Relationship Sar and Biological Efficacy Research on Derivatives

Design Principles for Biologically Active Compounds Incorporating the 4-Chloro-3-fluorobenzyl Moiety

The design of biologically active molecules often relies on established principles of medicinal chemistry, where strategic modifications to a lead compound can enhance its efficacy and selectivity. The incorporation of the 4-chloro-3-fluorobenzyl group is a deliberate design choice rooted in several key concepts.

The combination of both chloro and fluoro groups on a phenyl ring is a well-known strategy to fine-tune a molecule's electronic properties and resistance to metabolic degradation. nih.gov The Topliss scheme, a classic decision-making tool in medicinal chemistry, often guides the synthesis of di-substituted phenyl analogs, such as the 3,4-dihalo-derivatives, after initial activity is found with a mono-substituted compound. chemrxiv.org The electron-withdrawing nature of both halogens in the 4-chloro-3-fluorophenyl structure can significantly influence the reactivity and binding mode of the entire molecule.

This specific moiety serves as a critical intermediate in the synthesis of more complex heterocyclic structures, such as quinazolines and pyridazinones, which are recognized as versatile scaffolds for a wide range of biological activities. nih.govresearchgate.net For instance, 4-chloro-3-fluorophenylacetonitrile (B1587802) is a precursor used in the development of novel quinazoline (B50416) derivatives with significant anticancer properties.

In Vitro and In Vivo Biological Assays of Derivatives

Research into derivatives containing the 4-chloro-3-fluorophenyl structural unit has revealed a spectrum of biological activities. Although direct studies on 4-chloro-3-fluorobenzyl bromide derivatives are limited, research on compounds with the isomeric 3-chloro-4-fluorophenyl group provides significant insights into the potential applications of this substitution pattern.

Derivatives incorporating a halogenated phenyl ring have been a major focus of anticancer drug discovery. Studies on pyridazinone derivatives featuring a 3-chloro-4-fluorophenyl group have demonstrated notable cytotoxic effects against various human cancer cell lines. A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were evaluated for their ability to inhibit the viability of liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. nih.gov Among the tested compounds, derivatives 4g and 4i showed inhibitory activity comparable to the standard anticancer drug methotrexate. nih.gov

Furthermore, the 3-chloro-4-fluorophenyl moiety is a key component in the synthesis of advanced anticancer agents. It is part of the structure of 2,5-dichloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine, a compound developed during structure-activity relationship (SAR) analysis for novel Histone Deacetylase (HDAC) inhibitors. nih.gov Additionally, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine serves as a starting material for quinazoline-based drugs that target cancer pathways. researchgate.net

| Compound | Derivative Class | Cancer Cell Line | Observed Activity | Source |

|---|---|---|---|---|

| Pyridazinone derivative 4g | Pyridazinone | HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia) | Inhibitory activity close to methotrexate | nih.gov |

| Pyridazinone derivative 4i | Pyridazinone | HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia) | Inhibitory activity close to methotrexate | nih.gov |

| 2,5-dichloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine | Pyrimidine | Not specified | Synthesized as an intermediate for HDAC inhibitors | nih.gov |

While extensive research on the anti-inflammatory properties of 4-chloro-3-fluorobenzyl derivatives is not widely published, related compounds have shown potential. For example, 4-Chloro-3-fluorophenylacetonitrile has been suggested to exhibit anti-inflammatory effects by acting as an antagonist at the P2X3 receptor, which is implicated in pain signaling and inflammation. Inhibition of this receptor could potentially reduce pain transmission and inflammation. However, dedicated studies to confirm and elaborate on the anti-inflammatory profile of this class of compounds are limited.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Pyridazinone derivatives bearing the 3-chloro-4-fluorophenyl group have been investigated for their antiangiogenic properties. nih.gov

In these studies, specific compounds were tested for their ability to inhibit proangiogenic cytokines. Compound 4g was identified as a potent antiangiogenic agent, effectively inhibiting Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (FGFb), and Transforming Growth Factor-beta (TGFβ). nih.gov Another derivative, compound 4i , also demonstrated strong antiangiogenic activity against TNFα, VEGF, FGFb, and leptin. nih.gov These findings underscore the potential of this structural moiety in the development of novel antiangiogenic drugs.

| Compound | Inhibited Cytokines | Source |

|---|---|---|

| Pyridazinone derivative 4g | TNFα, VEGF, FGFb, TGFβ | nih.gov |

| Pyridazinone derivative 4i | TNFα, VEGF, FGFb, Leptin | nih.gov |

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a significant area of research. A series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were screened for their antioxidant potential using several standard assays. nih.gov The assays measured the compounds' ability to scavenge 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide (B77818) anion radicals. nih.gov

Within the tested series, compound 4f was particularly noteworthy, demonstrating superior hydroxyl radical scavenging activity compared to the standard antioxidant, ascorbic acid. nih.gov This indicates that the inclusion of the 3-chloro-4-fluorophenyl moiety in certain heterocyclic systems can lead to significant antioxidant properties.

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Research has shown that the presence of both chloro and fluoro substituents on a phenyl ring can markedly influence antibacterial activity. researchgate.net

A study on 2,5-disubstituted-4-thiazolidinone derivatives bearing a 3-chloro-4-fluorophenyl imino group at position-2 revealed promising antibacterial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Similarly, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial effects. researchgate.net In this series, compound 4f (2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide) was identified as the most active antibacterial agent. researchgate.net

Despite the promising results in antibacterial research, there is limited available information in the scientific literature regarding the specific antiviral potential of derivatives incorporating the 4-chloro-3-fluorobenzyl moiety.

| Compound Class | Key Finding | Tested Pathogens | Source |

|---|---|---|---|

| 4-Thiazolidinones | The 3-chloro-4-fluorophenyl group had a marked influence on activity. | B. subtilis, S. aureus, P. aeruginosa, E. coli | researchgate.net |

| Semicarbazones | Compound 4f, with a 4-hydroxybenzylidene group, showed the best antibacterial activity. | Not specified in abstract | researchgate.net |

Comparative Analysis with Structural Analogues in Biological Systems

The systematic replacement of substituents on the aromatic ring of this compound derivatives allows for a detailed comparative analysis of their biological activities. Such structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates.

For example, in the development of anticancer agents, the position and nature of halogen substituents on a benzyl (B1604629) group can dramatically alter the compound's efficacy. A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors showed that substitutions on the phenyl ring were generally well-tolerated, with slight changes in potency. acs.org Replacing a thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency, and further substitutions on the phenyl ring with both electron-withdrawing and electron-donating groups resulted in a relatively flat SAR. acs.org This suggests that for this particular biological target, the steric and electronic properties of the substituted benzyl group are finely tuned.

In another example, a study on halogenated analogues of salvinorin A, a potent κ opioid receptor agonist, demonstrated that the affinity for the receptor increased with the atomic radius of the halogen (I > Br > Cl > F). nih.gov This trend suggests that halogen bonding interactions may play a significant role in the binding of these ligands to the receptor. nih.gov

A hypothetical comparative analysis of derivatives of this compound could involve synthesizing a series of analogues where the chloro and fluoro groups are moved to different positions on the phenyl ring, or replaced with other halogens or functional groups. The biological activity of these analogues would then be assessed in relevant assays to determine the optimal substitution pattern for a desired therapeutic effect.

Table 2: Hypothetical Comparative Analysis of 4-Chloro-3-fluorobenzyl Derivatives

| Compound | Substitution Pattern | Expected Impact on Biological Activity (Hypothetical) |

| Derivative A | 4-Chloro-3-fluoro | Baseline activity for comparison. |

| Derivative B | 3-Chloro-4-fluoro | Altered electronic distribution may affect receptor binding affinity. |

| Derivative C | 4-Bromo-3-fluoro | Increased lipophilicity and potential for halogen bonding could enhance or decrease activity depending on the target. |

| Derivative D | 4-Chloro-3-methoxy | Introduction of an electron-donating group would significantly alter the electronic properties and potential for hydrogen bonding. |

| Derivative E | 4-Trifluoromethyl-3-fluoro | A strongly electron-withdrawing group would have a profound impact on the molecule's properties. |

This table presents a hypothetical SAR study to illustrate the principles of comparative analysis. The actual impact on biological activity would need to be determined experimentally.

Advanced Methodologies and Emerging Research Directions

Flow Chemistry Approaches for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of benzyl (B1604629) bromides, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. One notable approach involves the continuous-flow bromination of benzylic compounds using N-bromosuccinimide (NBS) with photoactivation from a simple household compact fluorescent lamp (CFL). organic-chemistry.org This method utilizes a straightforward reactor design based on transparent fluorinated ethylene (B1197577) polymer tubing and employs acetonitrile (B52724) as a solvent, thereby avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org

Another advanced flow-based method is the light-induced fluorination of benzylic compounds. This protocol uses Selectfluor as the fluorine source and xanthone (B1684191) as an inexpensive and commercially available photoorganocatalyst. organic-chemistry.org The reaction is carried out in a flow photoreactor made from transparent fluorinated ethylene propylene (B89431) tubing, irradiated by a household black-light compact fluorescent lamp, achieving good to excellent yields in short residence times. organic-chemistry.org These flow chemistry techniques represent a significant step towards safer and more efficient production of halogenated benzyl compounds.

Green Chemistry Principles in the Production of 4-Chloro-3-fluorobenzyl bromide

The principles of green chemistry are increasingly being applied to the synthesis of aromatic bromides to minimize environmental impact. Research has focused on developing environmentally friendly brominating reagents and catalytic systems. One such approach utilizes a reagent prepared from the alkaline intermediate of the conventional bromine recovery process, which can be acidified in situ to generate hypobromous acid (HOBr) as the reactive species for bromination of various aromatic substrates under ambient and catalyst-free conditions. rsc.org This method offers the dual benefits of avoiding liquid bromine and being cost-effective. rsc.org

Furthermore, protocols for the Heck reaction of aryl bromides have been developed using environmentally benign ionic liquids, such as a morpholine-based ionic liquid, which is thermally robust and allows for the coupling of deactivated aryl halides with olefins. tandfonline.com The development of such green protocols, including methods for the bromination of aryl amines that conserve halide equivalents, points towards more sustainable pathways for the production of compounds like this compound. chemrxiv.orgchemrxiv.org A patent also describes a synthesis method for 3-bromo-4-fluorobenzaldehyde (B1265969) that avoids the use of toxic bromine or chlorine, highlighting a move towards greener industrial processes.

Photochemical Reactions and Their Applications

Photochemical methods offer a mild and selective route for the benzylic bromination of toluene (B28343) derivatives. The Wohl-Ziegler reaction, a photochemical benzylic bromination, is a well-established method. Recent advancements have focused on improving the practicality and safety of this reaction. For instance, photochemical bromination of toluene and its derivatives has been successfully carried out on a larger scale in an aqueous biphasic system. scirp.orgoalib.comscirp.org This approach yields benzyl bromide of sufficient purity to be used directly in subsequent synthetic steps without the need for purification, which minimizes exposure to the lachrymatory and toxic reagents. scirp.orgoalib.comscirp.org

The use of bromotrichloromethane (B165885) (BrCCl₃) as a bromine source in continuous flow photochemical reactions has also been explored. This method is particularly suitable for electron-rich substrates where traditional methods like using NBS might lead to competing electrophilic aromatic bromination. nih.gov The development of these photochemical reactions underscores the ongoing efforts to create more efficient and selective synthesis methods for benzyl bromides.

Catalytic Systems for Transformations Involving this compound

Catalytic systems play a crucial role in the functionalization of halogenated benzyl bromides and their precursors. Copper-catalyzed C-H fluorination of benzylic C-H bonds using N-fluorobenzenesulfonimide (NFSI) provides a pathway to benzyl fluorides, which can then undergo substitution with various nucleophiles. nih.gov This sequence allows for the site-selective transformation of benzylic C-H bonds into a diverse range of functional groups. nih.gov

Nickel-catalyzed cross-coupling reactions have also been developed for the reaction of aryl bromides with alkyl bromides. organic-chemistry.org These reactions exhibit high functional group tolerance and provide an efficient means to form new carbon-carbon bonds. organic-chemistry.org Furthermore, a patent describes a process for preparing substituted benzyl bromides, including those with fluorine and chlorine substituents, by bromination in the presence of an azo carbonitrile or an azo carboxylic ester and an oxidizing agent, which leads to very good selectivities. google.com

Supramolecular Chemistry and Non-Covalent Interactions in Derivative Architectures

The presence of halogen atoms in this compound and its derivatives introduces the potential for a variety of non-covalent interactions, which are fundamental to supramolecular chemistry and crystal engineering. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is a key directional force in the assembly of supramolecular structures. bohrium.comnih.govnih.gov The strength of this interaction can be tuned by altering the halogen atom, with the order being I > Br > Cl. nih.gov

In fluorinated aromatic compounds, non-covalent interactions such as lone-pair-π-hole interactions can dictate the binding with other molecules, such as water. illinois.edunih.gov The substitution pattern of fluorine atoms on an aromatic ring significantly influences its binding abilities. illinois.edu Furthermore, weak interactions like C-H···X (where X is a halogen), C-H···C, and C···X can play a significant role in stabilizing crystal packing. researchgate.net The study of these interactions is crucial for designing new materials with specific properties, and the unique electronic nature of the C-F bond can lead to rare but important interactions like C-F···O-C halogen bonds. rsc.org The interplay of these various non-covalent forces, including π-π stacking and hydrogen bonds, in derivatives of this compound can lead to the formation of complex and functional supramolecular architectures. researchgate.netdntb.gov.uamdpi.combeilstein-journals.org

Table of Non-Covalent Interactions in Halogenated Benzyl Derivatives

| Interaction Type | Description | Key Features |

| Halogen Bonding (X-bond) | A directional, non-covalent interaction between an electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site. | Strength: I > Br > Cl. Highly directional. nih.gov |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Competes with and can coexist with halogen bonding in crystal structures. nih.gov |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Can be a primary organizing force in the formation of 1D supramolecular chains. researchgate.net |

| Lone Pair-π-hole Interaction | Interaction between a lone pair of electrons (e.g., on an oxygen atom) and an electron-deficient region on a perfluorinated aromatic ring. | Observed in complexes of fluorinated aromatics with water. illinois.edu |

| Weak C-H···X Interactions | Weak hydrogen bonds involving a C-H bond as the donor and a halogen atom as the acceptor. | Contribute significantly to the stabilization of crystal packing due to their high occurrence. researchgate.net |

Protecting Group Chemistry Utilizing Halogenated Benzyl Systems

Benzyl groups and their halogenated derivatives are widely used as protecting groups in organic synthesis, particularly for alcohols and carboxylic acids. google.com The benzyl group can be introduced by reacting the alcohol with a benzyl halide, such as this compound, in the presence of a strong base. rsc.org

A one-pot reaction protocol combining 2-amino-6-chloropurine (B14584) with various benzyl bromides has been used to synthesize a library of potential Hsp90 inhibitors without the need for protecting groups on the purine (B94841) core, demonstrating the direct utility of benzyl bromides in medicinal chemistry synthesis. researchgate.net This approach highlights the reactivity of the benzyl bromide moiety in forming new C-N bonds. The choice of a specific halogenated benzyl group can be strategic, as the electronic properties imparted by the halogens can influence the stability and reactivity of the protected compound and may offer advantages in specific synthetic routes.

Patent Landscape and Commercial Research Developments

Analysis of Patent Filings Related to Synthesis and Applications of 4-Chloro-3-fluorobenzyl bromide and its Derivatives

The patent landscape for this compound primarily highlights its role as a crucial intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. An analysis of patent filings reveals that this compound is rarely the final product but rather a key building block, valued for the specific arrangement of its chloro and fluoro substituents on the benzene (B151609) ring.

Patents frequently cite this compound as a reactant in the synthesis of novel active ingredients. For instance, it has been identified as a potential reagent in the creation of Stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of metabolic diseases like obesity. googleapis.com In these applications, the benzyl (B1604629) bromide moiety serves as a reactive handle to connect the substituted phenyl ring to a larger molecular scaffold.

Derivatives and related structures are also prominent in patent literature. For example, methods for preparing florpyrauxifen-benzyl, a herbicide, involve complex multi-step syntheses where halogenated benzyl derivatives are key precursors. google.com Similarly, patents for other fluorinated benzyl bromides describe their use in synthesizing compounds for medicinal chemistry, indicating a broad interest in this class of molecules. alfa-chemistry.com The development of novel synthetic methods, such as the photoinduced difunctionalization of styrenes to generate fluorinated benzyl bromides, is also a subject of academic research and likely future patent activity, aiming for more efficient and atom-economical processes. nih.govnih.gov These methods are significant as they offer milder and more versatile routes to these valuable intermediates compared to traditional bromination techniques. nih.gov

The following table summarizes representative patents where this compound or its closely related analogues are utilized as intermediates.

| Patent / Application | Title | Key Application of Intermediate |

| US 8,497,377 B2 | Substituted heteroaromatic compounds and their use as SCD inhibitors | Synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1) for potential treatment of obesity. googleapis.com |

| US 2018/0162814 A1 | Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Synthesis of the herbicide florpyrauxifen-benzyl. google.com |

| WO 2011/15287 A2 | (Cited in reference) | Synthesis of various downstream compounds for medicinal chemistry. alfa-chemistry.com |

Industrial Scale Synthesis and Process Optimization for Production

The industrial production of this compound is centered on providing a reliable supply of this intermediate for fine chemical synthesis. While specific proprietary industrial processes are not publicly detailed, the synthesis generally follows established chemical principles that are optimized for scale, cost-effectiveness, and purity.

A conventional and widely understood method for producing benzyl bromides is the free-radical bromination of the corresponding toluene (B28343) derivative. In this case, 4-chloro-3-fluorotoluene (B1349368) would be the starting material. This reaction is typically initiated by UV light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS). Optimization of this process on an industrial scale focuses on controlling reaction parameters to maximize yield and minimize the formation of byproducts, such as di-brominated species or impurities from reactions on the aromatic ring.

More modern and innovative approaches are being developed that could influence future industrial synthesis. One such method is the photoinduced atom transfer radical addition (ATRA) to styrenes. nih.govnih.gov This process allows for the difunctionalization of styrenes to create fluorinated benzyl bromides. nih.gov Researchers have reported this method to be mild, atom-economical, and effective with very low photocatalyst loading (as low as 1000 ppm), which are highly desirable characteristics for industrial production. nih.govnih.gov The versatility and compatibility with a broad range of functional groups make this a promising route for process optimization, potentially offering a more sustainable and efficient alternative to traditional methods. nih.gov

Optimization efforts in industrial synthesis also target the purification stages. Distillation or recrystallization techniques are employed to achieve the high purity levels (e.g., >98%) required for pharmaceutical and agrochemical applications. tcichemicals.com The economic viability of the entire process hinges on the cost of raw materials, reaction efficiency, and the simplicity of purification steps. google.com

Market Trends and Research Investment in Fluorinated Benzyl Bromides

The market for fluorinated benzyl bromides, including this compound, is intrinsically linked to the growth and innovation within the pharmaceutical and agrochemical sectors. researchandmarkets.comdatahorizzonresearch.com These industries are the primary consumers of such specialty intermediates. The global market for the broader category of benzyl bromide is projected to grow significantly, with a compound annual growth rate (CAGR) of 6.8% forecast between 2024 and 2032. expertmarketresearch.com This growth is propelled by increasing demand from downstream applications, including the synthesis of pharmaceuticals, dyes, and synthetic resins. researchandmarkets.comexpertmarketresearch.com

Fluorinated compounds, in particular, are gaining prominence. The inclusion of fluorine atoms into active molecules can significantly enhance their properties, such as metabolic stability, binding affinity, and lipophilicity. This has led to a rising demand for fluorinated building blocks. The market for fluorinated benzaldehyde, a related intermediate, was valued at approximately $240 million in 2023 and is projected to grow at a CAGR of 6% through 2033, driven by its use in pharmaceuticals and agrochemicals. datahorizzonresearch.com This trend strongly suggests a positive outlook for the fluorinated benzyl bromide market as well.

Research investment from both public and private sectors fuels this market. Government bodies like the National Science Foundation (NSF) and the National Institutes of Health (NIH) have funded research into novel synthetic methods for creating fluorinated compounds, highlighting the scientific importance and potential for new applications. nih.gov This investment in basic and applied research accelerates the development of more efficient synthesis routes and expands the utility of compounds like this compound. nih.gov Furthermore, the industry is seeing a trend towards developing more sustainable and greener production methods to reduce environmental impact, a factor that will likely influence future research and investment decisions. researchandmarkets.com

常见问题

Q. What are the recommended synthetic routes for preparing 4-chloro-3-fluorobenzyl bromide with high purity?

this compound is typically synthesized via bromination of the corresponding benzyl alcohol (4-chloro-3-fluorobenzyl alcohol) using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous conditions. Alternative methods include radical bromination of the toluene derivative using N-bromosuccinimide (NBS) under UV light. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to achieve >95% purity, as reported in commercial-grade synthesis .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~4.5 ppm for CH₂Br; aromatic protons split by Cl/F substituents) and ¹³C NMR to confirm substitution patterns.

- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peak at m/z ≈223.47 (C₇H₅BrClF) .

- Elemental Analysis : Verify Br, Cl, and F content against theoretical values.

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound?

- Lachrymator and Skin Irritant : Use fume hoods, gloves, and goggles. Avoid inhalation or contact.

- Moisture Sensitivity : Hydrolysis releases HBr, requiring storage under inert gas (N₂/Ar) in sealed containers.

- Emergency Protocols : Neutralize spills with sodium bicarbonate. Emergency showers/eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., CAS numbers, purity grades) across sources?

Discrepancies in CAS numbers (e.g., 206362-80-3 vs. 127425-73-4 vs. 85482-13-9 ) may arise from isomeric impurities or database errors. To validate:

- Cross-Reference Synthesis Routes : Confirm starting materials and reaction pathways align with the target structure.

- PubChem Validation : Use CID 2783136 to check spectral data against in-house results.

- Independent Characterization : Compare melting points, NMR, and HPLC retention times with literature .

Q. What strategies optimize alkylation efficiency in nucleophilic substitution reactions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of the benzyl bromide .

Q. How do steric and electronic effects of 3-fluoro and 4-chloro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing Cl and F groups activate the benzyl bromide toward SN2 mechanisms by polarizing the C-Br bond.

- Steric Hindrance : Ortho-fluoro substituents may slow reactions with bulky nucleophiles (e.g., Grignard reagents). Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings .

Data Contradiction Analysis

Q. Table 1: Conflicting CAS Numbers and Purity Grades

| Source | CAS Number | Purity | Notes |

|---|---|---|---|

| 206362-80-3 | N/A | PubChem CID 2783136 | |

| 127425-73-4 | >95% | Commercial-grade synthesis | |

| 85482-13-9 | N/A | Supplier-specific nomenclature |

Resolution : Cross-check with IUPAC name 4-(bromomethyl)-1-chloro-2-fluorobenzene and confirm via independent synthesis .

Methodological Best Practices

- Synthesis Troubleshooting : If bromination yields <90% purity, employ redistillation or recrystallization from ethanol/water mixtures.

- Analytical Cross-Validation : Use capillary electrophoresis (CE) with UV detection at 200 nm to quantify bromide content, ensuring chloride interference is minimized via buffer optimization (e.g., borate buffer at pH 9.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。